tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate
CAS No.:
Cat. No.: VC17438636
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O2 |
|---|---|
| Molecular Weight | 291.39 g/mol |
| IUPAC Name | tert-butyl N-[(6-piperidin-1-ylpyridin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-13-7-8-14(17-11-13)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,18,20) |
| Standard InChI Key | PUZXSQSZCAWQGD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCCCC2 |
Introduction
tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by its complex structure, which includes a pyridine ring substituted with a piperidine group and a carbamate moiety. This compound is likely used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.
Synthesis Methods
The synthesis of tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate would typically involve several steps:
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Pyridine Derivative Preparation: The synthesis begins with a pyridine derivative, which is modified to introduce the piperidine group.
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Piperidine Introduction: The piperidine group is introduced through a nucleophilic substitution or similar reaction.
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Carbamate Formation: The carbamate group is formed by reacting the amine with a carbamating agent, such as di-tert-butyl dicarbonate (Boc2O), in the presence of a base.
Applications and Potential Uses
While specific applications of tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate are not detailed in the available literature, compounds of this nature are often used as intermediates in the synthesis of pharmaceuticals or biologically active molecules. The presence of both pyridine and piperidine rings suggests potential biological activity, as these motifs are common in drugs targeting various receptors or enzymes.
Research Findings and Challenges
Research on tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate is limited, and detailed studies on its properties, synthesis, or biological activity are not readily available. Challenges in synthesizing this compound may include controlling the regioselectivity of the piperidine introduction step and optimizing the carbamation conditions to achieve high yields and purity.
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